molecular formula C7H5NOS B13843974 1,2-benzothiazol-3-one

1,2-benzothiazol-3-one

Cat. No.: B13843974
M. Wt: 157.14 g/mol
InChI Key: DMSMPAJRVJJAGA-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 1,2-Benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzothiazolones depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1,2-Benzothiazol-3-one is unique due to its specific structural features that confer high stability and broad-spectrum antimicrobial activity. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H5NOS

Molecular Weight

157.14 g/mol

IUPAC Name

1,2-benzothiazol-3-one

InChI

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

DMSMPAJRVJJAGA-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2

Origin of Product

United States

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